molecular formula C9H12O2 B1218936 3,5-Dimethoxytoluene CAS No. 4179-19-5

3,5-Dimethoxytoluene

Cat. No.: B1218936
CAS No.: 4179-19-5
M. Wt: 152.19 g/mol
InChI Key: RIZBLVRXRWHLFA-UHFFFAOYSA-N
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Mechanism of Action

3,5-Dimethoxytoluene is a methoxylated phenolic derivative that plays a significant role in the scent profile of many rose varieties . This article aims to provide a comprehensive overview of the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the result of its action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound is synthesized from orcinol through two successive methylation reactions . These reactions are catalyzed by O-methyltransferases , enzymes that transfer a methyl group from S-adenosyl methionine to their substrate.

Biochemical Pathways

The biosynthesis of this compound involves the methylation of orcinol, a process catalyzed by O-methyltransferases . This pathway leads to the production of this compound, a major scent component in many hybrid roses .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a scent compound. It contributes to the characteristic “tea aroma” scent of many rose varieties . .

Biochemical Analysis

Biochemical Properties

3,5-Dimethoxytoluene plays a significant role in biochemical reactions, particularly in the biosynthesis of floral scents. It is synthesized from orcinol through two successive methylation reactions catalyzed by O-methyltransferases . These enzymes, specifically orcinol O-methyltransferases, facilitate the methylation of precursor molecules to produce this compound . The interaction between this compound and these enzymes is crucial for the formation of this compound in rose petals.

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role in floral scent production suggests that it may influence cell signaling pathways related to scent biosynthesis. The presence of this compound in rose petals indicates its involvement in the regulation of gene expression related to scent production

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with O-methyltransferases. These enzymes catalyze the methylation of orcinol to produce this compound . The binding of this compound to these enzymes is essential for its biosynthesis. Additionally, the compound may influence gene expression related to scent production, although specific mechanisms remain to be fully understood.

Metabolic Pathways

This compound is involved in the metabolic pathway of floral scent biosynthesis. It is synthesized from orcinol through the action of O-methyltransferases . These enzymes play a critical role in the methylation process, leading to the formation of this compound. The interaction between this compound and these enzymes is essential for its production and subsequent involvement in metabolic pathways.

Preparation Methods

3,5-Dimethoxytoluene can be synthesized from orcinol through two successive methylation reactions catalyzed by O-methyltransferases . The synthetic route involves the following steps :

  • A solution of dry orcinol in dry anhydrous acetone containing anhydrous potassium carbonate is refluxed with dimethyl sulfate for 4 hours.
  • After refluxing, the solution is filtered, and the inorganic residue is washed with hot acetone.
  • The combined acetone solution is distilled, and the residue is macerated with crushed ice.
  • The product is extracted with ether, dried with anhydrous sodium sulfate, and distilled to obtain this compound.

Chemical Reactions Analysis

Comparison with Similar Compounds

3,5-Dimethoxytoluene is unique due to its specific substitution pattern on the toluene ring . Similar compounds include:

    2,5-Dimethoxytoluene: Differing in the position of the methoxy groups.

    2,6-Dimethoxytoluene: Another isomer with different methoxy group positions.

    3,4,5-Trimethoxytoluene: Contains an additional methoxy group.

    1,3-Dimethoxybenzene: Lacks the methyl group present in this compound.

These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures.

Properties

IUPAC Name

1,3-dimethoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZBLVRXRWHLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID8063339
Record name 3,5-Dimethoxytoluene
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Molecular Weight

152.19 g/mol
Source PubChem
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CAS No.

4179-19-5
Record name 3,5-Dimethoxytoluene
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Record name Benzene, 1,3-dimethoxy-5-methyl-
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Synthesis routes and methods I

Procedure details

Commercially available orcinol (5.77 g) was dissolved in acetonitrile (200 ml), dimethyl sulfate (8.47 ml) and potassium carbonate (12.3 g) were added, and the admixture was refluxed for 2.5 hours. The reaction mixture was poured into ice water and partitioned with chloroform, and the chloroform layer was dried with anhydrous magnesium sulfate. The solvent was removed by reduced-pressure distillation, and the resulting residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (5/1) to obtain 5.04 g of the title compound (yield: 82%).
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.47 mL
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

In contrast cyclohexane-1,3-dione (R2 to R4 are H), for example, can be converted in 76% yield, to 1,3-dimethoxybenzene of type Ic over a Cu2O/thionyl chloride catalyst in methanolic solution. A 60% yield of 1,3-dimethoxy-5-methyl-benzene is obtained as the main product from 5-methyl-cyclohexane-1,3-dione under the same conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu2O thionyl chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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